molecular formula C7H5N3O3 B1604225 4-Nitro-1H-indazol-3-ol CAS No. 7384-16-9

4-Nitro-1H-indazol-3-ol

Cat. No. B1604225
CAS RN: 7384-16-9
M. Wt: 179.13 g/mol
InChI Key: JIYHKUVJNVDYQH-UHFFFAOYSA-N
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Description

4-Nitro-1H-indazol-3-ol is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of protein kinases, which play a crucial role in regulating various cellular processes. Protein kinases are enzymes that catalyze the transfer of phosphate groups from ATP to specific amino acid residues on target proteins, thereby regulating their activity. The inhibition of protein kinases has been shown to have therapeutic potential in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism Of Action

The mechanism of action of 4-Nitro-1H-indazol-3-ol involves the binding of the compound to the ATP-binding site of protein kinases. This binding prevents the transfer of phosphate groups from ATP to target proteins, thereby inhibiting their activity. The inhibition of protein kinase activity can lead to the modulation of various cellular processes, including cell cycle progression, DNA replication, and gene expression.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Nitro-1H-indazol-3-ol are primarily related to its role as a protein kinase inhibitor. The inhibition of protein kinases can lead to the suppression of tumor growth, the regulation of cell cycle progression, and the modulation of immune responses. Additionally, the compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

The advantages of using 4-Nitro-1H-indazol-3-ol in lab experiments include its potent inhibition of protein kinases, its anti-inflammatory properties, and its potential therapeutic applications. However, the compound has several limitations that need to be considered, including its low solubility in water, its potential toxicity, and its limited bioavailability.

Future Directions

For the research on 4-Nitro-1H-indazol-3-ol include the identification of new protein kinase targets, the optimization of the synthesis process, and the development of more potent and selective inhibitors. Additionally, the compound's potential therapeutic applications need to be further explored, including its use in the treatment of cancer, inflammation, and autoimmune disorders. Finally, the compound's pharmacokinetic properties need to be investigated to improve its bioavailability and reduce its potential toxicity.

Scientific Research Applications

The scientific research application of 4-Nitro-1H-indazol-3-ol is primarily focused on its role as a protein kinase inhibitor. This compound has been shown to inhibit several protein kinases, including CDK2, CDK7, and GSK-3β. The inhibition of these kinases has been linked to the suppression of tumor growth, the regulation of cell cycle progression, and the modulation of immune responses. Additionally, 4-Nitro-1H-indazol-3-ol has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

4-nitro-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-7-6-4(8-9-7)2-1-3-5(6)10(12)13/h1-3H,(H2,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYHKUVJNVDYQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646250
Record name 4-Nitro-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-1H-indazol-3-ol

CAS RN

7384-16-9
Record name 1,2-Dihydro-4-nitro-3H-indazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7384-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5 g (27.5 mmol) 2-amino-6-nitro-benzoic acid are combined with 22.2 ml (225.3 mmol) concentrated HCl and 45 ml (30.0 mmol) 5% aqueous sodium nitrite solution and stirred for 1 h at ambient temperature. Then the suspension is diluted with 150 ml dist. H2O and added dropwise to 350 ml destilliertes water which has been saturated with sulphur dioxide. Sulphur dioxide is piped through the reaction mixture for a further 30 min. Then the reaction mixture is refluxed for 30 min and then left to cool slowly to 20° C. The resulting precipitate is filtered off.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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